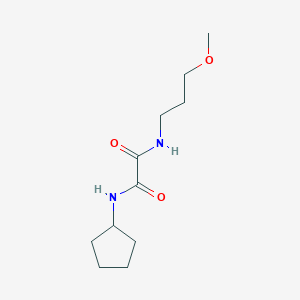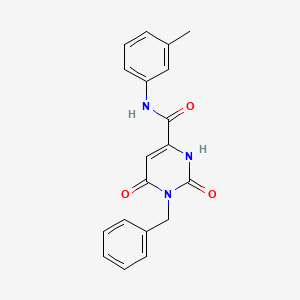
Oxamide, N-cyclopentyl-N'-(3-methoxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)-” is a compound that has recently gathered significant attention in the scientific community. It is a derivative of Oxamide, which is an organic compound with the formula (CONH2)2 . This white crystalline solid is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .
Synthesis Analysis
The synthesis of Oxamide derivatives involves several steps. Starting from readily available starting materials like diethyl oxalate, glycine, and β-alanine, new N-nitrated oxamides can be synthesized . Oxamides formed by condensation reactions are subsequently nitrated to form the corresponding dinitrox-amides . These are further converted to the corresponding acid chlorides with the utilization of thionyl chloride . The final reaction of the β-alanine based dinitroxamide with trinitroethanol generates the energetic target ester in moderate yield and high purity .Molecular Structure Analysis
The molecular formula of “Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)-” is C11H20N2O3. The molecular weight is 228.292. Further structural analysis would require more specific data or tools such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Oxamide derivatives have been found to form self-assembled monolayers consisting of a hydrogen-bonded network . They dehydrate above 350 °C, releasing cyanogen . More specific reactions involving “Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)-” would require additional information or experimental data.Physical and Chemical Properties Analysis
Oxamide is a white crystalline solid . It is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . It has a density of 1.667 g/cm^3 . It can be heated to >300 °C before decomposing . The specific physical and chemical properties of “Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)-” would require additional experimental data.Applications De Recherche Scientifique
Natural Products Isolation : Oxamide derivatives have been isolated from natural sources like Peganum harmala seeds. A study by Ayoub et al. (1989) identified a new oxamide, N, N′-[(3-hydroxy-5-methyl)phenyl]-oxamide, along with other compounds, highlighting oxamides' relevance in natural product chemistry and potential biomedical applications (Ayoub, Rashan, Khazraji, & Adaay, 1989).
Polymer Science : Oxamide derivatives show promise in polymer science. Zarzyka-Niemiec (2011) explored the hydroxypropyl properties of oxamide derivatives, noting their increased thermal stability and potential use in manufacturing thermally stable foamed polyurethane plastics (Zarzyka-Niemiec, 2011).
Molecular Structure and Hydrogen Bonding : Martínez-Martínez et al. (1998) investigated the synthesis and structure of various oxamide derivatives, focusing on intramolecular three-center hydrogen bonding. These findings contribute to a better understanding of oxamide derivatives' molecular behavior (Martínez-Martínez et al., 1998).
Coordination Chemistry : Ruiz et al. (1999) studied the coordinating properties of N, N′-bis(coordinating group substituted)oxamides, demonstrating their potential in designing homo- and heterometallic species, especially in the context of transition metal ions (Ruiz, Faus, Lloret, Julve, & Journaux, 1999).
Environmental Chemistry : Garcia-Segura and Brillas (2011) explored the degradation of oxamic acid, a related compound, using electrochemical advanced oxidation processes. This research is significant for understanding the environmental impact and treatment of oxamide derivatives (Garcia-Segura & Brillas, 2011).
Medicinal Chemistry and Bioactivity : Li et al. (2012) synthesized bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand, investigating their cytotoxic activities and reactivities towards DNA and protein. This research shows oxamide derivatives' potential in developing new therapeutic agents (Li, Tao, Li, Wu, & Yan, 2012).
Organometallic Chemistry : Liu et al. (2010) developed cyclometalated iridium(III) bipyridine complexes with an N-methylamino-oxy group, demonstrating their application in phosphorescent labeling for reducing sugars (Liu, Zhang, Law, & Lo, 2010).
Safety and Hazards
Oxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319 . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety data for the specific compound “Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)-” was not found in the retrieved sources.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-16-8-4-7-12-10(14)11(15)13-9-5-2-3-6-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBNEYBUKHAYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2712888.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B2712889.png)
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2712890.png)


![6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2712895.png)
![1'-(2-Phenoxyacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2712899.png)


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2712906.png)
![3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2712908.png)
